{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of pyrimidine, piperidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperidine intermediates, followed by their sulfonylation and subsequent coupling with the piperazine derivative. Common reagents used in these reactions include sulfonyl chlorides, fluorinated aromatic compounds, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aromatic fluorine position or other reactive sites within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of {1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities
Coumarin Derivatives: Another class of compounds with similar applications in medicinal chemistry and material science.
Uniqueness
What sets {1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C21H26FN5O5S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
5-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]sulfonyl-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H26FN5O5S/c1-14-18(19(28)24-21(30)23-14)33(31,32)27-8-4-5-15(13-27)20(29)26-11-9-25(10-12-26)17-7-3-2-6-16(17)22/h2-3,6-7,15H,4-5,8-13H2,1H3,(H2,23,24,28,30) |
InChI Key |
GFRYTUSPYGNGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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